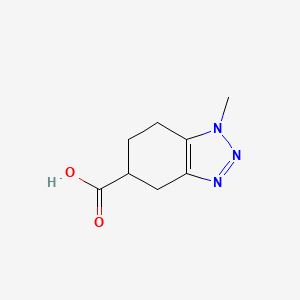

1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound that features a benzotriazole ring system. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The benzotriazole moiety is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with sodium azide in the presence of a suitable catalyst to form the benzotriazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The benzotriazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism by which 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The benzotriazole ring can bind to metal ions, proteins, and other biomolecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

1-Methyl-1,2,3,4-tetrahydroquinoline: Shares a similar tetrahydroquinoline structure but lacks the benzotriazole ring.

1,2,3-Benzotriazole: Contains the benzotriazole ring but lacks the tetrahydroquinoline moiety.

1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid: Similar in structure but with a different ring system.

Uniqueness: 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid is unique due to the combination of the benzotriazole ring and the tetrahydroquinoline moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in research and industrial applications.

Biological Activity

1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound is characterized by the following chemical structure and properties:

- Chemical Formula : C9H12N2O2

- Molecular Weight : 180.21 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Compounds similar to 1-methyl-4,5,6,7-tetrahydro-1H-benzotriazole have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 12.5 to 25 μg/mL against resistant strains like MRSA .

Antifungal Activity

Studies have demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The introduction of hydrophobic groups into the benzotriazole structure significantly enhances its antifungal potency. MIC values for these compounds were reported between 1.6 to 25 μg/mL .

Antiparasitic Activity

Recent investigations highlighted the antiparasitic potential of benzotriazole derivatives. For example:

- A study showed that certain derivatives exhibited dose-dependent growth inhibition against Trypanosoma cruzi, with a notable reduction in parasite viability at concentrations as low as 50 μg/mL .

The biological activity of 1-methyl-4,5,6,7-tetrahydro-1H-benzotriazole is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival.

- Membrane Disruption : It can disrupt microbial cell membranes leading to cell lysis.

- Interference with Nucleic Acids : Some studies suggest that benzotriazole derivatives can interact with DNA or RNA synthesis pathways in pathogens.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, various benzotriazole derivatives were tested against clinical isolates of Staphylococcus aureus. Results indicated that compounds with bulky hydrophobic substituents exhibited significantly lower MIC values compared to simpler analogs.

Case Study 2: Antifungal Potency

A comparative study evaluated the antifungal effects of several benzotriazole derivatives against Candida species. Compounds modified with electron-withdrawing groups showed enhanced activity compared to their unmodified counterparts.

Data Summary

Properties

IUPAC Name |

1-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-11-7-3-2-5(8(12)13)4-6(7)9-10-11/h5H,2-4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMBXLDLBFZJCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CC(CC2)C(=O)O)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.